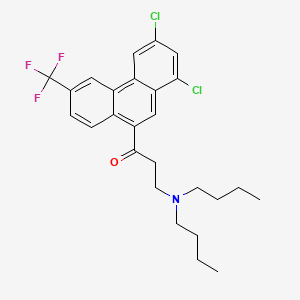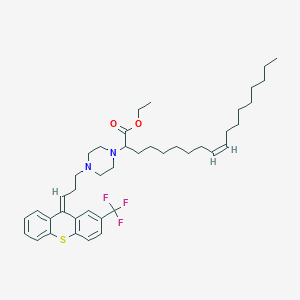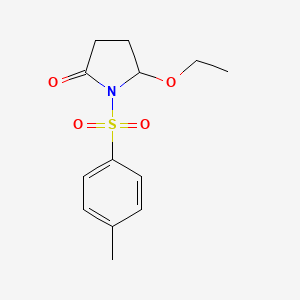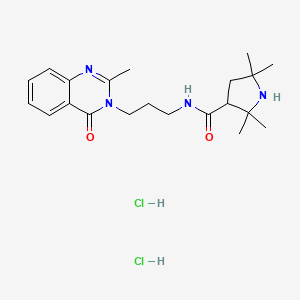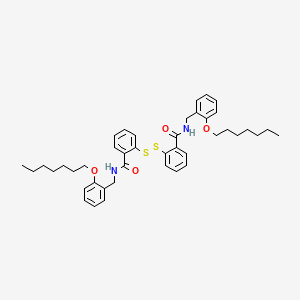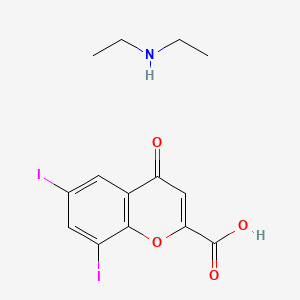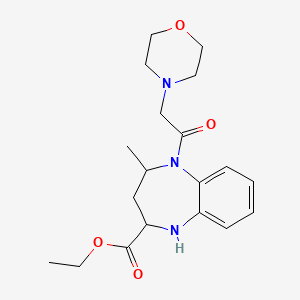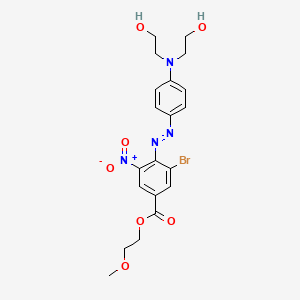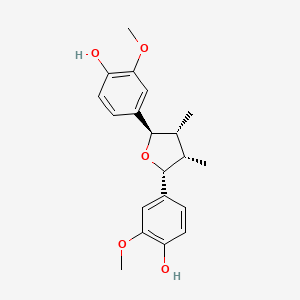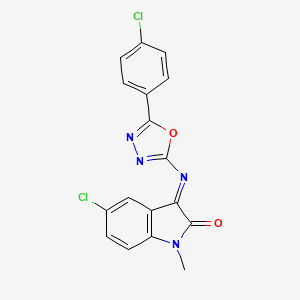
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is substituted with a 1-methylbutoxy group. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride typically involves the reaction of 4-nitrobenzenamine with 1-methylbutanol under acidic conditions to form the corresponding 4-(1-methylbutoxy)benzenamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(1-methylbutoxy)benzenamine.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of aromatic amines with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The 1-methylbutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Benzenamine (Aniline): The parent compound, lacking the 1-methylbutoxy group.
4-Methoxybenzenamine: Similar structure but with a methoxy group instead of a 1-methylbutoxy group.
4-Ethoxybenzenamine: Contains an ethoxy group at the para position.
Uniqueness: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is unique due to the presence of the 1-methylbutoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
138859-29-7 |
|---|---|
Molekularformel |
C11H18ClNO |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
4-pentan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-4-9(2)13-11-7-5-10(12)6-8-11;/h5-9H,3-4,12H2,1-2H3;1H |
InChI-Schlüssel |
SODDNNJNEBUBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



